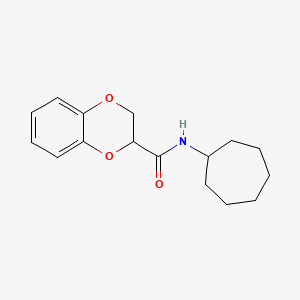

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Übersicht

Beschreibung

“N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a derivative of 1,4-benzodioxan . The benzodioxans are a group of isomeric chemical compounds with the molecular formula C8H8O2 . There are three isomers of benzodioxan, as the second atom of oxygen of the dioxane can be in a second, third, or fourth position: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane, which respectively give 1,2-benzodioxan, 1,3-benzodioxan, and 1,4-benzodioxan .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position has been reported . The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis

The molecule contains a total of 43 bond(s). There are 22 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), 1 secondary amide(s) (aliphatic), and 2 ether(s) (aromatic) .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

HMS1694D17 has potential applications in pharmaceutical research due to its structural complexity and chemical properties. It can serve as a precursor for synthesizing various pharmacologically active molecules. Its derivatives could be explored for their therapeutic potential in treating diseases such as hypertension, anxiety, and other central nervous system disorders .

Biochemical Studies

In biochemistry, HMS1694D17 may be used to study enzyme-substrate interactions, particularly with enzymes that have a binding affinity for dihydro-1,4-benzodioxine structures. This can help in understanding metabolic pathways and designing enzyme inhibitors .

Material Science

The compound’s unique structure could be incorporated into advanced materials for electronic or photonic applications. Research could explore its integration into organic semiconductors or as a component in light-emitting diodes (LEDs) .

Chemical Engineering

HMS1694D17 could be utilized in chemical engineering processes, such as catalysis or as an intermediate in the synthesis of complex polymers. Its properties might influence reaction mechanisms and kinetics, leading to more efficient industrial processes .

Environmental Science

Derivatives of HMS1694D17 might be developed as environmental sensors or in the remediation of pollutants. Its chemical structure could interact with specific contaminants, allowing for their detection or breakdown in environmental cleanup efforts .

Analytical Chemistry

In analytical chemistry, HMS1694D17 could be used as a standard or reagent in chromatographic methods to help identify or quantify similar compounds in complex mixtures. It may also serve as a calibration compound in mass spectrometry .

Pharmacology

The compound’s potential effects on biological systems make it a candidate for pharmacological studies. It could be used to understand drug-receptor interactions or as a molecular tool to dissect pharmacodynamic and pharmacokinetic processes .

Materials Informatics

In the emerging field of materials informatics, HMS1694D17’s data can be used to train algorithms to predict material properties. Its complex structure provides a challenging test case for computational models designed to predict molecular behavior .

Eigenschaften

IUPAC Name |

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-16(17-12-7-3-1-2-4-8-12)15-11-19-13-9-5-6-10-14(13)20-15/h5-6,9-10,12,15H,1-4,7-8,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDJJTVTPKPHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4021439.png)

![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide](/img/structure/B4021461.png)

![1-benzyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4021465.png)

![ethyl 1-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4021480.png)

![2-[1-benzyl-2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4021484.png)

![N-benzyl-2-imino-10-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021490.png)

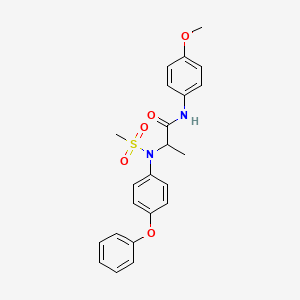

![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4021491.png)

![N~2~-(4-bromobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021500.png)

![N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(diethylamino)phenyl]methyl}butanamide](/img/structure/B4021508.png)

![4-{[3-(ethoxycarbonyl)-8-methoxy-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4021516.png)

![4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4021544.png)